molecular formula C13H10ClF3N2O2 B10903079 Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10903079
M. Wt: 318.68 g/mol
InChI Key: ZPJXAJOQZBMVKG-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 3-chlorobenzyl substitution at the N1 position, a trifluoromethyl group at C5, and a methyl carboxylate ester at C2. These functional groups contribute to its unique physicochemical properties, including lipophilicity (from the benzyl group), electron-withdrawing effects (from trifluoromethyl), and hydrolytic stability (from the ester moiety). Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity .

Properties

Molecular Formula

C13H10ClF3N2O2

Molecular Weight

318.68 g/mol

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3

InChI Key

ZPJXAJOQZBMVKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.

Reaction Conditions Product Yield
1M NaOH, reflux, 6 h1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid85%
H2SO4 (conc.), H2O, 80°C, 4 hSame as above72%
  • Mechanism : Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by elimination of methanol. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorobenzyl group at position 1 participates in SNAr reactions due to electron-withdrawing effects from the adjacent trifluoromethyl group, activating the aromatic ring toward nucleophiles .

Nucleophile Conditions Product Yield
NH3DMF, 100°C, 12 h1-(3-Aminobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate63%
KSCNEtOH, reflux, 8 hThiocyanate derivative58%
  • Regioselectivity : Substitution occurs preferentially at the para position relative to the chlorine atom due to steric hindrance from the trifluoromethyl group .

Electrophilic Substitution on the Pyrazole Ring

The electron-deficient pyrazole ring undergoes electrophilic substitution at position 4, driven by the trifluoromethyl group’s meta-directing effects .

Electrophile Conditions Product Yield
HNO3/H2SO40°C, 2 h4-Nitro derivative41%
Br2 (1 equiv.)CH2Cl2, rt, 1 h4-Bromo derivative89%
  • Mechanistic Insight : The trifluoromethyl group deactivates the ring but directs electrophiles to the less hindered position 4 .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogenated intermediates (e.g., brominated derivatives) :

Coupling Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxaneBiaryl derivatives76%
SonogashiraPdCl2(PPh3)2, CuI, NEt3Alkynylated pyrazoles68%

Functional Group Transformations

  • Reduction of Ester to Alcohol : LiAlH4 in THF reduces the ester to a primary alcohol (92% yield).

  • Transesterification : Reacting with ethanol in HCl yields the ethyl ester (78% yield).

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems under mild conditions .

Key Reaction Data Table

Reaction Type Typical Conditions Yield Range
HydrolysisAcidic/alkaline aqueous media, reflux72–85%
SNArPolar aprotic solvents, 80–100°C58–63%
Electrophilic substitutionLow-temperature nitration or bromination41–89%
Cross-couplingPd-based catalysts, inert atmosphere68–76%

Mechanistic and Structural Influences

  • Trifluoromethyl Group : Enhances electrophilic substitution rates at position 4 via inductive electron withdrawal .

  • Chlorobenzyl Group : Facilitates SNAr by polarizing the benzene ring .

  • Steric Effects : The 3-chlorobenzyl substituent hinders reactions at position 2 of the pyrazole ring.

Scientific Research Applications

Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Compound A : 1-Methyl-3-Trifluoromethyl-5-[(3-Chlorophenyl)Sulfanyl]-1H-Pyrazole-4-Carbaldehyde O-(4-Chlorobenzoyl)Oxime
  • Key Differences :
    • Replaces the 3-chlorobenzyl group with a methyl group at N1.
    • Introduces a sulfanyl (S–) linkage at C5 instead of trifluoromethyl.
    • Features an oxime ester (O-(4-chlorobenzoyl)oxime) instead of a carboxylate ester.
  • Impact :
    • The sulfanyl group enhances metabolic stability but reduces lipophilicity compared to the trifluoromethyl group.
    • The oxime ester may increase hydrolytic susceptibility relative to the methyl carboxylate ester .
Compound B : Methyl 5-(4-Chlorophenyl)-1-(2,5-Dichlorophenyl)-1H-Pyrazole-3-Carboxylate
  • Key Differences :
    • Substitutes the 3-chlorobenzyl group with a 2,5-dichlorophenyl group at N1.
    • Replaces the trifluoromethyl group with a 4-chlorophenyl group at C3.
  • The dichlorophenyl group introduces steric bulk, which may hinder binding to certain biological receptors compared to the 3-chlorobenzyl group .
Compound C : Methyl 1-({[4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Methyl)-1H-Pyrazole-3-Carboxylate
  • Key Differences :
    • Incorporates a triazole ring linked via a sulfanyl group at N1 instead of 3-chlorobenzyl.
    • Retains the trifluoromethyl group but positions it on the triazole rather than the pyrazole.
  • Impact :
    • The triazole-sulfanyl moiety increases polarity, improving aqueous solubility but reducing membrane permeability.
    • The trifluoromethyl group on the triazole may alter electronic distribution across the heterocyclic system .

Structural and Electronic Properties

Table 1: Key Structural Comparisons
Compound N1 Substituent C5 Substituent C3 Functional Group Molecular Weight (g/mol)
Target Compound 3-Chlorobenzyl Trifluoromethyl Methyl Carboxylate ~320 (estimated)
Compound A Methyl (3-Chlorophenyl)Sulfanyl Oxime Ester 416.8
Compound B 2,5-Dichlorophenyl 4-Chlorophenyl Methyl Carboxylate 366.6
Compound C Triazole-Sulfanyl Methyl Carboxylate 322.27
Electronic Effects :
  • The trifluoromethyl group in the target compound strongly withdraws electrons, polarizing the pyrazole ring and enhancing electrophilic character.
  • In Compound A, the sulfanyl group donates electrons via resonance, counteracting the electron-withdrawing effects of the chlorophenyl group .

Crystallographic and Conformational Insights

  • Target Compound: No direct crystallographic data is available in the evidence.

Biological Activity

Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H10ClF3N2O2
  • CAS Number : 154471-65-5

The presence of the chlorobenzyl and trifluoromethyl groups contributes to its unique biological properties, particularly in modulating enzyme activities and interactions with biological targets.

Biological Activity Overview

Research has demonstrated that this pyrazole derivative exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit bacterial growth and biofilm formation, particularly against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity : The compound shows potential as an anti-inflammatory agent, with studies reporting significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
  • Anticancer Properties : Preliminary research suggests that pyrazole derivatives may exhibit anticancer activity by inhibiting various growth factors and enzymes involved in tumor progression .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A notable method involves the reaction of 3-chlorobenzyl halides with methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate under controlled conditions, yielding high selectivity and yield rates .

Antimicrobial Studies

A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compound32 µg/mLModerate
Standard Antibiotic (Ciprofloxacin)4 µg/mLHigh

This table illustrates that while the compound exhibits moderate antimicrobial activity, it is less potent than established antibiotics.

Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, compounds similar to this compound were evaluated for their ability to inhibit COX enzymes:

CompoundIC50 (µM)Selectivity Index
This compound15.210.0
Celecoxib (Standard)12.0-

The selectivity index indicates that this compound presents a favorable profile for COX-2 inhibition compared to COX-1, suggesting potential for therapeutic use in inflammatory conditions.

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